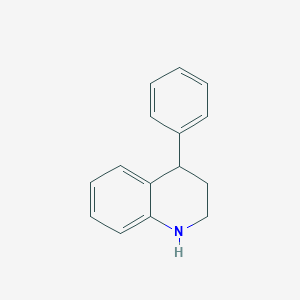
4-苯基-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.292. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
发光材料开发
4-苯基-1,2,3,4-四氢喹啉已被探索其作为多功能发光材料的潜力。一项研究发现,基于 3-羟基-1-苯基-1,2,3,4-四氢喹啉的化合物在这个领域显示出前景,展示出良好的黄绿色发射特性 (Malinauskas 等,2009)。
合成和化学反应
该化合物一直是有机合成领域的研究课题。例如,已经报道了通过还原环合来合成 3-芳基-1,2,3,4-四氢喹啉的高效程序 (Chen 等,2006)。此外,还探索了各种四氢喹啉衍生物的合成及其与不同蛋白质的相互作用 (Nair 等,2014)。
空穴传输材料
还对苯基-1,2,3,4-四氢喹啉在新型空穴传输材料开发中的应用进行了研究。这些材料在电子照相和电子等领域具有潜在应用 (Getautis 等,2006)。
催化应用
在另一项研究中,使用手性阳离子钌催化剂有效地氢化了 1,2,3,4-四氢喹啉。这一过程对于合成具有生物活性的四氢喹啉(包括药物中间体)具有重要意义 (Wang 等,2011)。
药学意义
1,2,3,4-四氢喹啉衍生物在药学中至关重要,具有广泛的药理活性。它们的结构基序存在于许多具有生物活性的天然产物和治疗剂中 (Sabale 等,2013)。
安全和危害
未来方向
The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .
作用机制
Target of Action
The primary target of 4-Phenyl-1,2,3,4-tetrahydroquinoline is the autophagy process in liver cells . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis.
Mode of Action
4-Phenyl-1,2,3,4-tetrahydroquinoline interacts with its target by inhibiting the autophagy process . This inhibition results in a decrease in the expression of autophagy-related proteins, such as Beclin-1 and LC3B .
Biochemical Pathways
The compound affects the autophagy pathway in liver cells . By inhibiting autophagy, it prevents the degradation and recycling of cellular components, which can lead to changes in cellular metabolism and function. The downstream effects of this inhibition include a decrease in liver apoptosis and a reduction in liver fibrosis .
Pharmacokinetics
It is also predicted to be an inhibitor of Cytochrome P450 1A2 and 2D6, enzymes that are involved in drug metabolism .
Result of Action
The inhibition of autophagy by 4-Phenyl-1,2,3,4-tetrahydroquinoline leads to a significant decrease in liver apoptosis and a reduction in liver fibrosis . This suggests that the compound has hepatoprotective properties, protecting the liver from damage and fibrosis .
Action Environment
The action of 4-Phenyl-1,2,3,4-tetrahydroquinoline is likely influenced by various environmental factors For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH. It is recommended to store the compound in a dark place, sealed in dry, at room temperature .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have hepatoprotective properties, potentially due to its interaction with autophagy-related proteins, Beclin-1 and LC3B .
Cellular Effects
In terms of cellular effects, 4-Phenyl-1,2,3,4-tetrahydroquinoline has been shown to have hepatoprotective properties in carbon tetrachloride-induced liver damage and fibrosis in rats . It appears to lower transaminases, preserve liver tissue integrity, and mitigate oxidative stress and inflammation . Moreover, it has been suggested to decrease liver apoptosis by affecting the expression of apoptotic genes BAX and BCL2 .
Molecular Mechanism
It has been suggested that its hepatoprotective properties may be due to the inhibition of autophagy in liver cells . This could be achieved through its interaction with autophagy-related proteins, Beclin-1 and LC3B .
Temporal Effects in Laboratory Settings
It has been shown to have long-term hepatoprotective effects in rats
Dosage Effects in Animal Models
In animal models, specifically rats, 4-Phenyl-1,2,3,4-tetrahydroquinoline has been shown to have hepatoprotective effects at a dose of 25 mg/kg body weight
Metabolic Pathways
It has been suggested that it may interact with various enzymes and cofactors
属性
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVNAMKBJHWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30290-78-9 |
Source


|
| Record name | 4-phenyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)
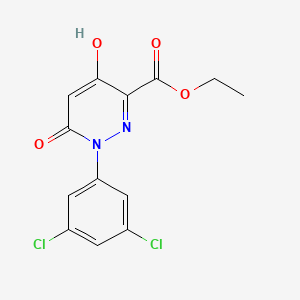

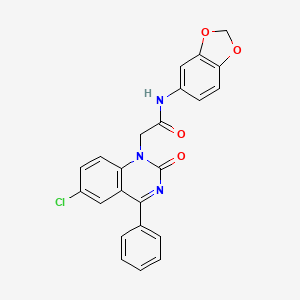
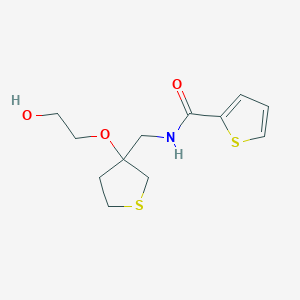
![Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)
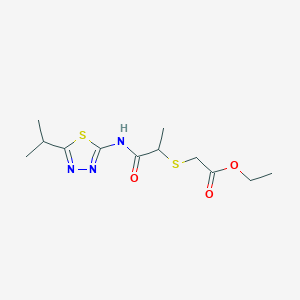
![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)
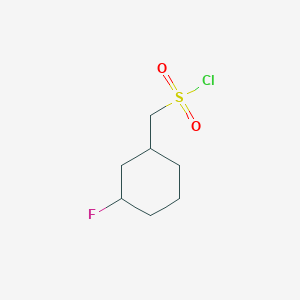
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)


![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)
